molecular formula C9H15N5O3 B5752787 methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate

methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate

Cat. No.: B5752787
M. Wt: 241.25 g/mol
InChI Key: ZNMIPVGPQIFKMI-UHFFFAOYSA-N
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Description

Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate is a synthetic compound known for its unique triazinyl structure, which has significant implications in various scientific research and industrial applications. This compound is characterized by a triazinyl ring with substituents that confer specific chemical properties, making it an interesting subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate can be synthesized through a multistep synthetic route that involves the introduction of various functional groups onto the triazinyl ring. The general procedure involves the following steps:

  • Starting from a suitable triazine precursor, the dimethylamino group is introduced through nucleophilic substitution.

  • The methoxy group is introduced using a methylation reaction, typically employing methyl iodide or dimethyl sulfate as the methylating agents.

  • The glycine moiety is attached to the triazinyl ring via an esterification reaction, using appropriate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process, minimize waste, and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate undergoes various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxy derivative.

  • Reduction: : The triazinyl ring can be reduced under specific conditions, leading to a partially or fully reduced triazinyl ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

  • Reduction: : Hydrogen gas (H2) with a palladium or platinum catalyst (Pd/C or Pt/C) is commonly used.

  • Substitution: : Strong nucleophiles such as alkoxides, amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation: : Hydroxy derivatives with altered electronic properties.

  • Reduction: : Reduced triazinyl compounds with varying degrees of saturation.

  • Substitution: : Triazinyl compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate has several scientific research applications, including:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.

  • Biology: : The compound is used in bio-conjugation techniques, where it helps in attaching biomolecules to various surfaces or carriers for imaging or therapeutic purposes.

  • Medicine: : Investigated for its potential pharmacological activities, including as an antitumor agent or a modulator of biological pathways.

  • Industry: : Utilized in the formulation of specialty chemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism by which methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinyl ring can form stable complexes with metal ions, proteins, or DNA, influencing various biological pathways and processes. These interactions can modulate enzymatic activities, alter gene expression, or inhibit cell proliferation, depending on the specific context and application.

Comparison with Similar Compounds

Compared to other similar triazinyl compounds, methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds include:

  • Methyl N-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate

  • Methyl N-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]glycinate

  • Methyl N-[4-(dimethylamino)-6-hydroxy-1,3,5-triazin-2-yl]glycinate

These compounds share the triazinyl backbone but differ in their substituents, leading to variations in their chemical and biological properties. The presence of different substituents can influence their reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-14(2)8-11-7(10-5-6(15)16-3)12-9(13-8)17-4/h5H2,1-4H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIPVGPQIFKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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